molecular formula C16H9N3O4 B14226293 2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione CAS No. 827322-22-5

2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione

Cat. No.: B14226293
CAS No.: 827322-22-5
M. Wt: 307.26 g/mol
InChI Key: SRQDHKRTUUHELU-UHFFFAOYSA-N
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Description

2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione is a complex heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes an oxazoloquinoline core fused with an amino and phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of a quinoline derivative with an appropriate amino acid or amine under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sodium carbonate or potassium hydroxide to facilitate the cyclization process .

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Electrophiles: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of more saturated compounds .

Scientific Research Applications

2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as signal transduction, gene expression, and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-Amino-5-oxo-8-phenyl-5lambda~5~-[1,3]oxazolo[4,5-g]quinoline-4,9-dione include:

Uniqueness

The uniqueness of this compound lies in its specific structural features and functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

827322-22-5

Molecular Formula

C16H9N3O4

Molecular Weight

307.26 g/mol

IUPAC Name

2-amino-5-oxido-8-phenyl-[1,3]oxazolo[4,5-g]quinolin-5-ium-4,9-dione

InChI

InChI=1S/C16H9N3O4/c17-16-18-11-13(20)10-9(8-4-2-1-3-5-8)6-7-19(22)12(10)14(21)15(11)23-16/h1-7H,(H2,17,18)

InChI Key

SRQDHKRTUUHELU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C3C(=[N+](C=C2)[O-])C(=O)C4=C(C3=O)N=C(O4)N

Origin of Product

United States

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